molecular formula C7H12O4 B590501 4-Methoxyoxane-4-carboxylic acid CAS No. 1010836-49-3

4-Methoxyoxane-4-carboxylic acid

Cat. No.: B590501
CAS No.: 1010836-49-3
M. Wt: 160.169
InChI Key: VJJYOPVQSMINBP-UHFFFAOYSA-N
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Description

4-Methoxyoxane-4-carboxylic acid is an organic compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . It is a derivative of oxane, featuring a methoxy group and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxyoxane-4-carboxylic acid can be synthesized through several methods commonly used for preparing carboxylic acids:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Methoxyoxane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong conditions, although the carboxylic acid group is generally resistant to mild oxidizing agents.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes, depending on the reducing agent used.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

    Oxidation: Further oxidation may yield carbon dioxide and water.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

4-Methoxyoxane-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The specific mechanism of action for 4-Methoxyoxane-4-carboxylic acid is not well-documented. as a carboxylic acid, it may interact with biological molecules through hydrogen bonding and ionic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Similar structure but with a benzene ring instead of an oxane ring.

    4-Methoxyphenylacetic acid: Contains a phenyl group instead of an oxane ring.

    4-Methoxybutanoic acid: Similar structure but with a butane backbone instead of an oxane ring.

Uniqueness

4-Methoxyoxane-4-carboxylic acid is unique due to its oxane ring structure, which imparts different chemical properties compared to its aromatic or aliphatic counterparts

Properties

IUPAC Name

4-methoxyoxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-10-7(6(8)9)2-4-11-5-3-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJYOPVQSMINBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654015
Record name 4-Methoxyoxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010836-49-3
Record name 4-Methoxyoxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxyoxane-4-carboxylic acid
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